molecular formula C11H12BrClO3 B1372864 3-Bromo-4,5-diethoxybenzoyl chloride CAS No. 1160250-40-7

3-Bromo-4,5-diethoxybenzoyl chloride

Cat. No. B1372864
CAS RN: 1160250-40-7
M. Wt: 307.57 g/mol
InChI Key: GJSGSVVDMSRSQX-UHFFFAOYSA-N
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Description

“3-Bromo-4,5-diethoxybenzoyl chloride” is a chemical compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4,5-diethoxybenzoyl chloride” consists of a benzene ring substituted with bromo, diethoxy, and benzoyl chloride groups . The exact structure can be represented by the canonical SMILES string: CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4,5-diethoxybenzoyl chloride” are not fully detailed in the available resources. It has a molecular weight of 307.57 .

Scientific Research Applications

Proteomics Research

3-Bromo-4,5-diethoxybenzoyl chloride: is utilized in proteomics research as a specialty chemical. It plays a role in the study of protein expression, function, and structure, often serving as a reagent in the synthesis of peptides or modification of proteins for analytical purposes .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the formation of carbon-carbon bonds. It can act as an acylating agent to introduce the 3-bromo-4,5-diethoxybenzoyl moiety into target molecules, which can be a crucial step in synthesizing complex organic compounds .

Material Science

In material science, 3-Bromo-4,5-diethoxybenzoyl chloride may be used to modify the surface properties of materials. Its functional groups make it suitable for creating specialized coatings or adding functionalities to polymers and resins .

Biochemistry Research

Researchers in biochemistry employ this compound in the study of biochemical processes. It can be used to synthesize molecules that mimic natural substrates or inhibitors, aiding in the exploration of enzyme mechanisms or metabolic pathways .

Analytical Chemistry

In analytical chemistry, 3-Bromo-4,5-diethoxybenzoyl chloride is used as a derivatization agent. It can help in the quantification of compounds by improving their detectability or separation during chromatographic analysis .

Environmental Science

Although direct applications in environmental science are not well-documented, compounds like 3-Bromo-4,5-diethoxybenzoyl chloride could potentially be used in the synthesis of environmental probes or in the study of degradation pathways of organic compounds in the environment .

properties

IUPAC Name

3-bromo-4,5-diethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSGSVVDMSRSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-diethoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.